4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 501111-66-6
VCID: VC21492416
InChI: InChI=1S/C16H13BrN4O5S2/c1-9-8-14(20-26-9)21-28(23,24)11-4-2-10(3-5-11)18-16(27)19-15(22)12-6-7-13(17)25-12/h2-8H,1H3,(H,20,21)(H2,18,19,22,27)
SMILES: CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br
Molecular Formula: C16H13BrN4O5S2
Molecular Weight: 485.3g/mol

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide

CAS No.: 501111-66-6

Cat. No.: VC21492416

Molecular Formula: C16H13BrN4O5S2

Molecular Weight: 485.3g/mol

* For research use only. Not for human or veterinary use.

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide - 501111-66-6

Specification

CAS No. 501111-66-6
Molecular Formula C16H13BrN4O5S2
Molecular Weight 485.3g/mol
IUPAC Name 5-bromo-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide
Standard InChI InChI=1S/C16H13BrN4O5S2/c1-9-8-14(20-26-9)21-28(23,24)11-4-2-10(3-5-11)18-16(27)19-15(22)12-6-7-13(17)25-12/h2-8H,1H3,(H,20,21)(H2,18,19,22,27)
Standard InChI Key DSIJIXGUVHQPBP-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br
Canonical SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br

Introduction

Structural Representation

The compound features several functional groups, including:

  • Furoyl group: Contributes to the compound's reactivity.

  • Isothiazole moiety: Imparts biological activity.

  • Sulfonamide group: Known for its antibacterial properties.

Synthetic Route

The synthesis of 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide typically involves multiple steps, including:

  • Formation of the furoyl amine: Reaction of 5-bromo-2-furoic acid with an amine.

  • Carbothioylation: Introduction of the carbothioyl group through thioester formation.

  • Sulfonamide formation: Coupling with benzenesulfonamide derivatives.

Reaction Conditions

The reactions are generally carried out under controlled temperature and pressure conditions, often requiring catalysts or specific solvents to enhance yield.

Anticancer Potential

Research suggests that similar compounds have shown promise in inhibiting cancer cell proliferation, making them candidates for further investigation in oncology.

Medicinal Chemistry

The compound is being explored for its potential use in developing new antibiotics and anticancer agents due to its unique structural features and biological activities.

Pharmaceutical Development

Given its complex structure, it may serve as a lead compound for drug design, particularly in targeting specific biological pathways associated with disease.

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